
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid is a chemical compound with the CAS Number: 2377032-94-3 . It has a molecular weight of 381.43 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxepane-4-carboxylic acid . The InChI code is 1S/C22H23NO5/c24-21(25)18-9-11-27-12-10-20(18)23-22(26)28-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 381.43 . It is typically stored at 4 degrees Celsius . The compound is usually in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Carboxylic Acid Derivatives
Research has focused on the development of novel carboxylic acid bioisosteres, highlighting the importance of carboxylic acids in drug design due to their presence in the pharmacophore of numerous drugs. Challenges include toxicity, metabolic stability, and membrane permeability, with bioisosteres offering a potential solution by improving pharmacological profiles (Horgan & O’Sullivan, 2021).
Environmental Persistence and Bioaccumulation
A critical review compared the bioaccumulation potential of perfluorinated carboxylic acids (PFCAs) with regulatory criteria, highlighting their environmental persistence and detection in wildlife. The review discusses the complexities of PFCA bioaccumulation and suggests that PFCAs with shorter carbon chains are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).
Biocatalyst Inhibition
The inhibition of biocatalysts by carboxylic acids is a significant consideration in biorenewable chemical production. This review discusses the effects of carboxylic acids on microbial inhibitors, focusing on strategies to increase microbial robustness against inhibition (Jarboe et al., 2013).
Potential Applications
Biotechnological Routes
The production and applications of lactic acid from biomass are explored, indicating the versatility of carboxylic acids in generating biodegradable polymers and other valuable chemicals through both chemical and biotechnological routes (Gao et al., 2011).
Aerobic Cleavage of Alkenes and Alkynes
Research on oxygen-mediated cleavage of olefins and acetylene derivatives into carbonyl and carboxylic compounds highlights the potential for creating carbonyl and carboxylic compounds from unsaturated hydrocarbons, which could relate to the synthesis and application of complex carboxylic acid derivatives (Urgoitia et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The compound should be handled with appropriate safety measures, including avoiding inhalation and contact with skin or eyes .
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)18-9-11-27-12-10-20(18)23-22(26)28-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSOUKIOZDRGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
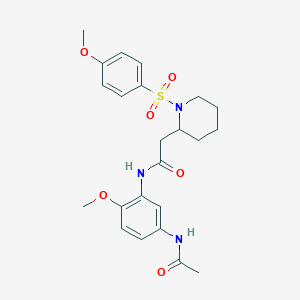
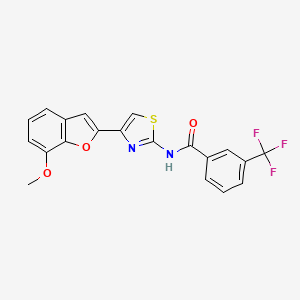

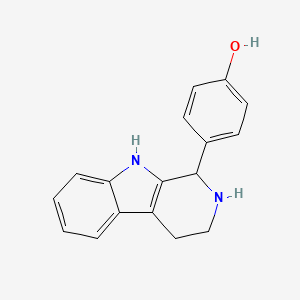
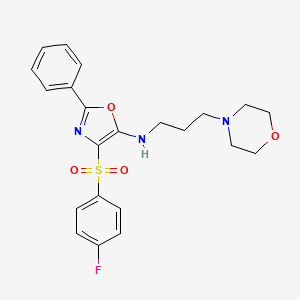
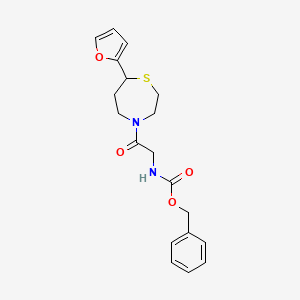
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
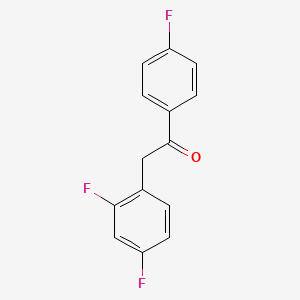
methanone](/img/structure/B2635411.png)
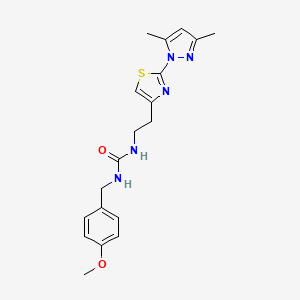
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2635414.png)
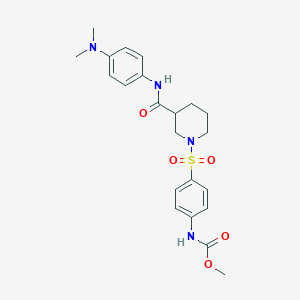
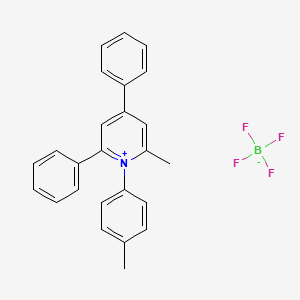
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)
